Cas no 2137867-81-1 (5-[(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1,2,3,6-tetrahydropyridin-3-amine)
![5-[(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1,2,3,6-tetrahydropyridin-3-amine structure](https://www.kuujia.com/scimg/cas/2137867-81-1x500.png)
5-[(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1,2,3,6-tetrahydropyridin-3-amine Chemical and Physical Properties
Names and Identifiers
-
- 5-[(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1,2,3,6-tetrahydropyridin-3-amine
- EN300-743215
- 2137867-81-1
-
- Inchi: 1S/C9H16N6/c1-2-15-9(12-13-14-15)4-7-3-8(10)6-11-5-7/h3,8,11H,2,4-6,10H2,1H3
- InChI Key: AGLPSBPTPFKYAY-UHFFFAOYSA-N
- SMILES: N1CC(CC2=NN=NN2CC)=CC(C1)N
Computed Properties
- Exact Mass: 208.14364454g/mol
- Monoisotopic Mass: 208.14364454g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 81.6Ų
- XLogP3: -1.4
5-[(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1,2,3,6-tetrahydropyridin-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-743215-1.0g |
5-[(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1,2,3,6-tetrahydropyridin-3-amine |
2137867-81-1 | 95% | 1.0g |
$2276.0 | 2024-05-24 | |
Enamine | EN300-743215-2.5g |
5-[(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1,2,3,6-tetrahydropyridin-3-amine |
2137867-81-1 | 95% | 2.5g |
$4458.0 | 2024-05-24 | |
Enamine | EN300-743215-5.0g |
5-[(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1,2,3,6-tetrahydropyridin-3-amine |
2137867-81-1 | 95% | 5.0g |
$6597.0 | 2024-05-24 | |
Enamine | EN300-743215-10.0g |
5-[(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1,2,3,6-tetrahydropyridin-3-amine |
2137867-81-1 | 95% | 10.0g |
$9781.0 | 2024-05-24 | |
Enamine | EN300-743215-0.1g |
5-[(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1,2,3,6-tetrahydropyridin-3-amine |
2137867-81-1 | 95% | 0.1g |
$2002.0 | 2024-05-24 | |
Enamine | EN300-743215-0.5g |
5-[(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1,2,3,6-tetrahydropyridin-3-amine |
2137867-81-1 | 95% | 0.5g |
$2185.0 | 2024-05-24 | |
Enamine | EN300-743215-0.05g |
5-[(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1,2,3,6-tetrahydropyridin-3-amine |
2137867-81-1 | 95% | 0.05g |
$1912.0 | 2024-05-24 | |
Enamine | EN300-743215-0.25g |
5-[(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1,2,3,6-tetrahydropyridin-3-amine |
2137867-81-1 | 95% | 0.25g |
$2093.0 | 2024-05-24 |
5-[(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1,2,3,6-tetrahydropyridin-3-amine Related Literature
-
Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
-
Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
-
Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494
-
5. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
Additional information on 5-[(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1,2,3,6-tetrahydropyridin-3-amine
Comprehensive Analysis of 5-[(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1,2,3,6-tetrahydropyridin-3-amine (CAS No. 2137867-81-1)
The compound 5-[(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1,2,3,6-tetrahydropyridin-3-amine (CAS No. 2137867-81-1) has garnered significant attention in recent years due to its unique structural properties and potential applications in pharmaceutical research. This molecule features a tetrazole ring, a tetrahydropyridine scaffold, and an amine functional group, making it a versatile candidate for drug discovery. Researchers are particularly interested in its role as a bioisostere for carboxylic acids, which enhances its utility in medicinal chemistry.
In the context of current trends, the demand for heterocyclic compounds like 5-[(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1,2,3,6-tetrahydropyridin-3-amine has surged, driven by advancements in targeted drug delivery and precision medicine. The compound’s ability to modulate biological pathways aligns with the growing focus on personalized therapeutics. Additionally, its low molecular weight and high bioavailability make it an attractive candidate for small-molecule drug development.
From a synthetic perspective, the preparation of 5-[(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1,2,3,6-tetrahydropyridin-3-amine involves multi-step organic reactions, including cyclization and alkylation processes. The tetrazole moiety is often synthesized via [2+3] cycloaddition reactions, while the tetrahydropyridine ring is constructed through reductive amination. These methods are well-documented in peer-reviewed journals, reflecting the compound’s relevance in modern synthetic chemistry.
The pharmacological potential of 5-[(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1,2,3,6-tetrahydropyridin-3-amine is another area of intense investigation. Preliminary studies suggest its applicability in central nervous system (CNS) disorders, owing to its ability to cross the blood-brain barrier (BBB). This property is particularly valuable in the development of treatments for neurodegenerative diseases, a hot topic in biomedical research. Furthermore, its ligand-binding affinity for certain receptors positions it as a promising scaffold for GPCR-targeted therapies.
In the realm of computational chemistry, 5-[(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1,2,3,6-tetrahydropyridin-3-amine has been subjected to molecular docking and quantitative structure-activity relationship (QSAR) studies. These analyses help predict its interactions with biological targets, streamlining the drug design process. The integration of artificial intelligence (AI) in such studies has further accelerated the identification of optimal derivatives, addressing common queries about structure-optimization strategies.
Environmental and regulatory considerations also play a role in the compound’s development. While 5-[(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1,2,3,6-tetrahydropyridin-3-amine is not classified as hazardous, its synthesis and handling require adherence to Good Laboratory Practices (GLP). This aligns with the broader industry shift toward green chemistry and sustainable synthesis, topics frequently searched by professionals in the field.
In summary, 5-[(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1,2,3,6-tetrahydropyridin-3-amine (CAS No. 2137867-81-1) represents a compelling case study in the intersection of medicinal chemistry, drug discovery, and computational modeling. Its structural complexity and therapeutic potential underscore its value in addressing contemporary challenges in healthcare and scientific research.
2137867-81-1 (5-[(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1,2,3,6-tetrahydropyridin-3-amine) Related Products
- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
- 157047-98-8(Benzomalvin C)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)




